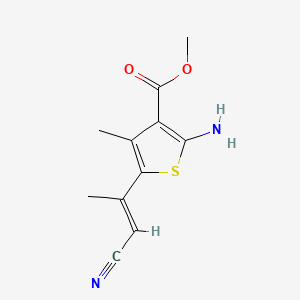

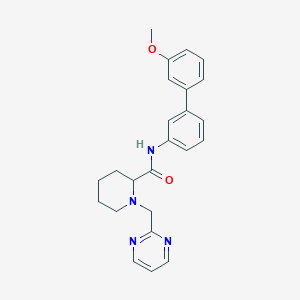

methyl 2-amino-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a polyfunctional thiophene derivative with a unique combination of functionalities, contributing to its significance in the field of organic chemistry and materials science. Its synthesis and properties have been explored in various studies to understand its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of similar thiophene derivatives involves the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, leading to the formation of 5-acyl-2-amino-3-cyanothiophenes as the sole products. This methodology showcases the compound's synthesis versatility, enabling the creation of new polyfunctional thiophene derivatives (Lugovik et al., 2017).

Molecular Structure Analysis

The crystal structure analysis of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, indicating the significance of hydrogen bonding in the molecular architecture (Vasu et al., 2004).

Chemical Reactions and Properties

One study explores the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to the formation of [3,2-d]4(3H)thienopyrimidinones. This reaction provides insights into the cyclization mechanisms and the relative activities of the ester and imidate groups, highlighting the compound's reactivity towards different chemical transformations (Hajjem et al., 2010).

Physical Properties Analysis

The photophysical properties of synthesized polyfunctional thiophene derivatives were investigated both experimentally and computationally. The systems populate an intramolecular charge-transfer (ICT) Franck-Condon state after light absorption, with emission occurring from a twisted ICT minimum. These findings illustrate the compound's optical properties and its potential application in optoelectronic devices (Lugovik et al., 2017).

Propiedades

IUPAC Name |

methyl 2-amino-5-[(E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRLJASBMJWAOD-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)N)/C(=C/C#N)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-5-[(1E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)

![4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5618875.png)

![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5618892.png)

![4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine](/img/structure/B5618897.png)

![2-[(3,4-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5618901.png)

![7-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5618907.png)

![ethyl 2-[(ethoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5618920.png)

![1-[3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5618928.png)

![(2-methylthieno[3,2-d]pyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5618934.png)